Canertinib dihydrochloride

Catalog No.
S547923
CAS No.
289499-45-2
M.F
C24H26Cl2FN5O3
M. Wt
522.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canertinib dihydrochloride

CAS Number

289499-45-2

Product Name

Canertinib dihydrochloride

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

Molecular Formula

C24H26Cl2FN5O3

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H

InChI Key

ZTYBUPHIPYUTLE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Description

The exact mass of the compound Canertinib dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Canertinib dihydrochloride acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). EGFR is a protein found on the cell surface that plays a crucial role in cell growth, proliferation, and survival. Mutations in the EGFR gene are common in various cancers, including non-small cell lung cancer (NSCLC) and some breast cancers [1]. By inhibiting EGFR, Canertinib dihydrochloride disrupts these signaling pathways, potentially leading to the suppression of tumor growth [1].

[1] Molecular Therapies of Cancer (Scucci et al., 2008) ()

Preclinical Studies and Model Systems

Canertinib dihydrochloride has been studied in preclinical models, including cell lines and animal models of cancer. These studies have shown promise in terms of its ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) [2, 3].

[2] Targeted Therapies in Oncology (Eckhardt et al., 2013) ()[3] ABC Transporters and Cancer (Dean et al., 2003) ()

Clinical Trials and Evaluation

Clinical trials have been conducted to evaluate the efficacy and safety of Canertinib dihydrochloride in patients with various cancers. While some studies have shown positive results, particularly in patients with specific EGFR mutations, Canertinib dihydrochloride has not been widely adopted as a standard treatment due to the emergence of more potent and better-tolerated EGFR inhibitors [4].

[4] Oncology: An Evidence-Based Approach (National Cancer Institute, 2013) ()

Future Directions

Research on Canertinib dihydrochloride continues to explore its potential applications. This may include:

  • Investigating its efficacy in combination with other therapies for cancer treatment.
  • Understanding mechanisms of resistance to Canertinib dihydrochloride to develop strategies for overcoming them.
  • Exploring its use in targeting other signaling pathways beyond EGFR.

Canertinib dihydrochloride is a potent, irreversible pan-epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily investigated for its potential in treating various cancers, particularly those associated with the epidermal growth factor receptor, such as esophageal squamous cell carcinoma. The compound is known for its ability to inhibit the activity of multiple members of the ErbB family, including epidermal growth factor receptor, human epidermal growth factor receptor 2, and ErbB-4, thereby interfering with signaling pathways that promote tumor growth and survival .

The chemical formula for Canertinib dihydrochloride is C24H27Cl3FN5O3\text{C}_{24}\text{H}_{27}\text{Cl}_{3}\text{F}\text{N}_{5}\text{O}_{3} with a molecular weight of approximately 558.86 g/mol. Its IUPAC name is N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide dihydrochloride .

Canertinib dihydrochloride acts as an irreversible inhibitor of EGFR and ErbB2 tyrosine kinases. It binds to the ATP-binding pocket of these enzymes, preventing them from transferring phosphate groups and activating downstream signaling pathways essential for cancer cell growth and survival. This ultimately leads to the inhibition of tumor cell proliferation [].

Primarily through its role as a tyrosine kinase inhibitor. It irreversibly binds to the active site of the target kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor metabolism and proliferation as evidenced by studies using positron emission tomography (PET) imaging techniques .

Additionally, it has been noted that Canertinib can interact with hepatic transporter proteins, specifically OATP1B3, which may influence its pharmacokinetics and lead to potential drug-drug interactions .

The biological activity of Canertinib dihydrochloride is characterized by its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has shown significant efficacy against various cancer cell lines in vitro and in vivo, particularly those expressing high levels of epidermal growth factor receptor . The compound's mechanism involves blocking the signaling pathways mediated by the epidermal growth factor receptor family, which are crucial for cancer cell growth and survival.

In preclinical studies, Canertinib has demonstrated antitumor activity through mechanisms such as inhibiting angiogenesis and reducing hypoxia within tumors. These effects contribute to its potential as a therapeutic agent in oncology .

  • Formation of the Quinazoline Core: This involves cyclization reactions that yield the quinazoline structure.
  • Introduction of Functional Groups: Various functional groups are introduced through nucleophilic substitutions or coupling reactions to create the desired modifications on the quinazoline ring.
  • Salt Formation: The final step often involves converting the base form of Canertinib into its dihydrochloride salt to enhance solubility and bioavailability.

Specific details on each step may vary based on the synthetic strategy employed but generally follow established organic synthesis protocols .

Canertinib dihydrochloride has been primarily researched for its applications in oncology as a targeted therapy for cancers that overexpress epidermal growth factor receptor. Its potential applications include:

  • Treatment of esophageal squamous cell carcinoma.
  • Investigational use in other solid tumors with aberrant ErbB signaling.
  • Potential use in combination therapies to enhance efficacy against resistant cancer types .

Additionally, due to its radiosensitizing properties, Canertinib may be explored for use alongside radiation therapy to improve treatment outcomes .

Interaction studies have indicated that Canertinib can affect the pharmacokinetics of other drugs due to its role as a substrate for hepatic transporters like OATP1B3. This interaction can alter drug absorption and metabolism, potentially leading to increased toxicity or reduced efficacy when co-administered with other medications . Furthermore, studies have highlighted that combining Canertinib with certain anesthetics or analgesics may increase the risk of adverse effects such as methemoglobinemia .

Several compounds share structural similarities or biological targets with Canertinib dihydrochloride. These include:

Compound NameMechanism of ActionUnique Features
GefitinibEpidermal growth factor receptor inhibitorFirst-generation EGFR inhibitor
ErlotinibEpidermal growth factor receptor inhibitorActive against specific mutations
LapatinibDual EGFR/HER2 inhibitorEffective against HER2-positive cancers
AfatinibIrreversible pan-ErbB inhibitorBroad spectrum against ErbB family

Canertinib is unique due to its irreversible binding nature and broader inhibition across multiple ErbB family members compared to some other inhibitors that are selective for one or two targets only. Its structural modifications also confer distinct pharmacokinetic properties that may enhance its therapeutic index in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

521.1396733 g/mol

Monoisotopic Mass

521.1396733 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ICJ93X8X90

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Canertinib Dihydrochloride is the hydrochloride salt of an orally bio-available quinazoline with potential antineoplastic and radiosensitizing activities. Canertinib binds to the intracellular domains of epidermal growth factor receptor tyrosine kinases (ErbB family), irreversibly inhibiting their signal transduction functions and resulting in tumor cell apoptosis and suppression of tumor cell proliferation. This agent also acts as a radiosensitizing agent and displays synergistic activity with other chemotherapeutic agents.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Pictograms

Irritant

Irritant

Other CAS

289499-45-2

Wikipedia

Canertinib dihydrochloride

Dates

Modify: 2023-08-15
1: Hassan W, Chitcholtan K, Sykes P, Garrill A. A Combination of Two Receptor Tyrosine Kinase Inhibitors, Canertinib and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models. Oncol Ther. 2016;4(2):257-274. doi: 10.1007/s40487-016-0031-1. Epub 2016 Sep 27. PubMed PMID: 28261654; PubMed Central PMCID: PMC5315083.
2: Tang J, Qian Y, Li H, Kopecky BJ, Ding D, Ou HC, DeCook R, Chen X, Sun Z, Kobel M, Bao J. Canertinib induces ototoxicity in three preclinical models. Hear Res. 2015 Oct;328:59-66. doi: 10.1016/j.heares.2015.07.002. Epub 2015 Jul 7. PubMed PMID: 26163095; PubMed Central PMCID: PMC4581429.
3: Minocha M, Khurana V, Qin B, Pal D, Mitra AK. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib. Int J Pharm. 2012 Oct 15;436(1-2):127-34. doi: 10.1016/j.ijpharm.2012.05.038. Epub 2012 Jun 9. PubMed PMID: 22688250; PubMed Central PMCID: PMC3573846.
4: Djerf Severinsson EA, Trinks C, Gréen H, Abdiu A, Hallbeck AL, Stål O, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo. Biochem Biophys Res Commun. 2011 Oct 28;414(3):563-8. doi: 10.1016/j.bbrc.2011.09.118. Epub 2011 Oct 1. PubMed PMID: 21982771.
5: Nordigården A, Zetterblad J, Trinks C, Gréen H, Eliasson P, Druid P, Lotfi K, Rönnstrand L, Walz TM, Jönsson JI. Irreversible pan-ERBB inhibitor canertinib elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice. Br J Haematol. 2011 Oct;155(2):198-208. doi: 10.1111/j.1365-2141.2011.08819.x. Epub 2011 Aug 16. PubMed PMID: 21848891.
6: Prasasya RD, Vang KZ, Kreeger PK. A multivariate model of ErbB network composition predicts ovarian cancer cell response to canertinib. Biotechnol Bioeng. 2012 Jan;109(1):213-24. doi: 10.1002/bit.23297. Epub 2011 Aug 23. PubMed PMID: 21830205; PubMed Central PMCID: PMC3786202.
7: Trinks C, Severinsson EA, Holmlund B, Gréen A, Gréen H, Jönsson JI, Hallbeck AL, Walz TM. The pan-ErbB tyrosine kinase inhibitor canertinib induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells. Biochem Biophys Res Commun. 2011 Jul 8;410(3):422-7. doi: 10.1016/j.bbrc.2011.05.148. Epub 2011 Jun 6. PubMed PMID: 21669187.
8: Trinks C, Djerf EA, Hallbeck AL, Jönsson JI, Walz TM. The pan-ErbB receptor tyrosine kinase inhibitor canertinib induces ErbB-independent apoptosis in human leukemia (HL-60 and U-937) cells. Biochem Biophys Res Commun. 2010 Feb 26;393(1):6-10. doi: 10.1016/j.bbrc.2010.01.055. Epub 2010 Jan 22. PubMed PMID: 20096663.
9: Galmarini CM. Canertinib pfizer. IDrugs. 2004 Jan;7(1):58-63. Review. PubMed PMID: 14730468.

Explore Compound Types